An In-depth Technical Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS Number 917561-99-0)
An In-depth Technical Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS Number 917561-99-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
4-Amino-2,8-bis(trifluoromethyl)quinoline is a fluorinated heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and materials science.[1] Its quinoline core is a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds.[2] The strategic placement of two trifluoromethyl (CF₃) groups imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Amino-2,8-bis(trifluoromethyl)quinoline, moving beyond a simple recitation of facts to explore the underlying chemical principles and strategic considerations in its use.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and safety considerations is paramount for its effective and safe utilization in a research setting.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 917561-99-0 | [3] |
| Molecular Formula | C₁₁H₆F₆N₂ | [3] |
| Molecular Weight | 280.17 g/mol | [3] |
| Appearance | Solid (form) | [3] |
| InChI Key | JIVITABMOYYSAY-UHFFFAOYSA-N | [3] |
| SMILES String | Nc1cc(nc2c(cccc12)C(F)(F)F)C(F)(F)F | [3] |
Safety and Handling
4-Amino-2,8-bis(trifluoromethyl)quinoline is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Signal Word: Danger[3]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Strategic Synthesis Pathway
The synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline is a multi-step process that leverages established methodologies in heterocyclic chemistry. The overall strategy involves the construction of the quinoline core followed by functional group interconversions to introduce the desired amino group at the C4 position.
Caption: Synthetic pathway for 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
The initial and crucial step is the construction of the quinoline ring system. This is typically achieved through a variation of the Conrad-Limpach-Skraup synthesis, which involves the condensation of an aniline with a β-ketoester under acidic conditions.
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer, combine 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]
-
Carefully add polyphosphoric acid to the mixture.[4]
-
Heat the reaction mixture to 120-150°C under a nitrogen atmosphere for approximately 3 hours.[4] The high temperature is necessary to drive the cyclization and dehydration steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by slowly pouring it into ice water with vigorous stirring.[4] This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.[4]
Causality: The use of polyphosphoric acid serves as both the acidic catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate enamine. The two trifluoromethyl groups on the starting materials are strategically positioned to yield the desired 2,8-disubstituted quinoline core.
Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline
The hydroxyl group at the C4 position of the quinolinol is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a halogen.
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline in phosphorus trichloride.
-
Reflux the mixture for approximately 8 hours.
-
After cooling, carefully distill off the excess phosphorus trichloride under reduced pressure.
-
Pour the residue onto ice water and basify the mixture to a pH of 12-13 with a concentrated sodium hydroxide solution. This step neutralizes the acidic byproducts.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired chloroquinoline.
Causality: Phosphorus trichloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The resulting 4-chloroquinoline is now activated for the subsequent nucleophilic aromatic substitution.
Step 3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline
The final step involves the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SɴAr) reaction. The electron-withdrawing nature of the quinoline ring system and the trifluoromethyl groups facilitates this reaction by stabilizing the Meisenheimer intermediate.
Protocol (Generalized):
-
In a sealed reaction vessel, dissolve 4-Chloro-2,8-bis(trifluoromethyl)quinoline in a suitable solvent (e.g., DMSO, ethanol).[5]
-
Add an amine source. This can be ammonia gas, an ammonia solution, or a reagent that generates ammonia in situ, such as formamide in the presence of a catalyst like copper(I) iodide and an additive like 2-aminoethanol.[5]
-
The reaction may require elevated temperatures (e.g., 140-180°C), especially when using microwave irradiation to shorten reaction times.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves diluting with water, adjusting the pH, and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Causality: The choice of amine source and reaction conditions can be critical. Direct amination with ammonia can be challenging due to its volatility. The use of formamide with a copper catalyst provides a practical alternative for introducing an unsubstituted amino group.[5] The SɴAr mechanism is favored at the C4 position of the quinoline ring due to electronic activation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the trifluoromethyl and amino groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbons attached to the fluorine atoms (in the CF₃ groups) will exhibit characteristic splitting patterns (quartets) due to C-F coupling.
-
¹⁹F NMR: This technique is particularly informative for fluorinated compounds, and a single resonance corresponding to the two equivalent CF₃ groups is expected.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.[7]
-
C=C and C=N stretching vibrations of the quinoline ring in the 1500-1640 cm⁻¹ region.[7]
-
Strong C-F stretching vibrations, typically observed in the 1000-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would typically be employed.
Applications in Research and Development
The true value of 4-Amino-2,8-bis(trifluoromethyl)quinoline lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The quinoline scaffold is a cornerstone in the development of antimalarial and anticancer agents.[5]
Caption: Applications of 4-Amino-2,8-bis(trifluoromethyl)quinoline.
Antimalarial Drug Discovery
The 4-aminoquinoline core is central to the structure of well-known antimalarial drugs like chloroquine. The primary amino group of 4-Amino-2,8-bis(trifluoromethyl)quinoline serves as a handle for the introduction of various side chains, a common strategy to modulate the antimalarial activity, reduce toxicity, and overcome drug resistance. The trifluoromethyl groups can enhance the drug's ability to accumulate in the parasite's food vacuole, a key aspect of the mechanism of action of many quinoline-based antimalarials.
Anticancer Agent Development
Quinoline derivatives have demonstrated a broad range of anticancer activities, including the inhibition of tyrosine kinases and topoisomerases.[9] 4-Amino-2,8-bis(trifluoromethyl)quinoline can be used as a starting material to synthesize novel kinase inhibitors or DNA intercalating agents. The trifluoromethyl groups can enhance binding affinity to target proteins and improve cell permeability.
Fluorescent Probes
The rigid, aromatic structure of the quinoline ring system often imparts fluorescent properties. This makes 4-Amino-2,8-bis(trifluoromethyl)quinoline and its derivatives potential candidates for the development of fluorescent probes for biological imaging and assays.[1]
Conclusion
4-Amino-2,8-bis(trifluoromethyl)quinoline is a valuable and versatile chemical entity for researchers in drug discovery and materials science. Its synthesis, while multi-stepped, relies on well-understood and robust chemical transformations. The presence of the two trifluoromethyl groups provides a powerful tool for fine-tuning the properties of resulting molecules. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of highly functionalized building blocks like 4-Amino-2,8-bis(trifluoromethyl)quinoline will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
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